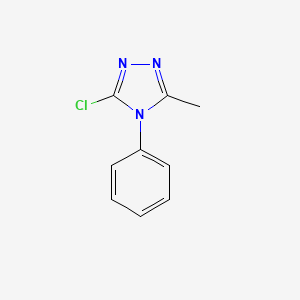

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole

Description

3-Chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with chlorine (position 3), methyl (position 5), and phenyl (position 4) groups. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

IUPAC Name |

3-chloro-5-methyl-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-7-11-12-9(10)13(7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYXNVAPBOINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Agents

One of the primary applications of 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is in the development of antifungal agents. Its structure allows it to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition leads to fungal cell death, making it a potential candidate for treating fungal infections. Research has shown that derivatives of this compound exhibit significant antifungal activity against various strains, including Candida and Aspergillus species .

Anticancer Properties

Studies have indicated that triazole derivatives can also possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown effectiveness against breast and colon cancer cell lines . The modification of the triazole ring can enhance its selectivity and potency against specific cancer types.

Neurological Applications

Recent research suggests that compounds similar to this compound may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Agrochemical Applications

Fungicides

In agriculture, this compound is utilized as a fungicide. Its efficacy against plant pathogens makes it valuable for protecting crops from diseases caused by fungi. Field trials have demonstrated its effectiveness in controlling fungal infections in various crops, thus enhancing yield and quality .

Herbicides

Additionally, research has explored the potential use of this compound as a herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control without harming the crops . The development of formulations that incorporate this compound is ongoing to optimize its application rates and effectiveness.

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been developed to enhance yield and purity during synthesis. For instance, one method involves the use of sulfonic acid salts in the reaction process, which can improve reaction conditions and reduce byproduct formation .

- Antifungal Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal activity. The results indicated that modifications at the phenyl group significantly enhanced antifungal properties against Candida albicans .

- Cancer Cell Proliferation Inhibition : Research conducted on breast cancer cell lines showed that specific triazole derivatives led to a marked decrease in cell viability through apoptosis pathways. This study highlights the potential for developing targeted cancer therapies based on this compound .

- Field Trials on Crop Protection : Field trials assessing the efficacy of this compound as a fungicide demonstrated significant reductions in disease incidence on wheat crops compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The compound’s ability to modulate these targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Chlorine (Cl): Electron-withdrawing groups like Cl at position 3 enhance antimicrobial activity by increasing electrophilicity, as shown in QSAR studies . However, in anticonvulsant analogs (e.g., ), Cl on a phenoxy side chain contributes to potency, suggesting positional sensitivity.

- Methyl (Me) : The 5-Me group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., allyl in ), improving membrane penetration.

- Thiol (SH) vs. Chlorine : Thiol-containing analogs () exhibit higher antimicrobial activity due to sulfur's nucleophilic reactivity, but Cl offers better metabolic stability .

Structural Characterization

- IR Spectroscopy : The target compound’s Cl and Me groups would show distinct C-Cl (~700 cm⁻¹) and C-Me (~2800 cm⁻¹) stretches, contrasting with thiol analogs (C=S at ~1243 cm⁻¹) .

- NMR : The 3-Cl substituent deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ ~9.55 ppm for triazole protons in ) .

Thermal and Chemical Stability

- Allyl-substituted triazoles () undergo thermal rearrangement to benzyl derivatives, while the target’s Cl group may increase stability due to stronger C-Cl bonds.

Biological Activity

3-Chloro-5-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in pharmaceuticals and agrochemicals.

Overview of this compound

- Chemical Formula : C9H8ClN3

- Molecular Weight : 193.63 g/mol

- CAS Number : 1019032-00-8

This compound is notable for its structural features that enhance its biological reactivity and potential therapeutic effects. The presence of a chlorine atom and a phenyl group contributes to its unique chemical properties and biological activities.

The synthesis of this compound typically involves:

- Cyclization of Precursors : The reaction of hydrazine derivatives with carboxylic acid derivatives.

- Chlorination : Introduction of the chlorine atom under controlled conditions.

- Solvents and Catalysts : Commonly used solvents include ethanol or acetic acid, with catalysts like sulfuric acid facilitating the reaction.

Reaction Pathways

The compound can undergo various chemical reactions:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The triazole ring can be oxidized or reduced to form different derivatives.

Biological Activities

The biological activities of this compound have been extensively studied, revealing significant potential in several areas:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit strong antimicrobial properties. For instance:

- Studies have shown that similar triazole compounds are effective against various pathogens including bacteria and fungi. The specific activity against Candida albicans has been highlighted in studies involving related triazole compounds .

Anticancer Properties

The compound has been investigated for its anticancer potential:

- Mechanism of Action : It acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts growth factor signaling pathways, leading to reduced proliferation of cancer cells that overexpress EGFR .

Antioxidant Activity

Triazole derivatives have also demonstrated antioxidant capabilities:

- Compounds similar to 3-chloro-5-methyl-4-phenyl have shown significant activity in DPPH and ABTS assays, suggesting their potential as antioxidants in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives including 3-chloro-5-methyl-4-phenyl:

-

Antimicrobial Study :

- A study demonstrated the efficacy of triazole derivatives against E. coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity.

- Anticancer Study :

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for 3-chloro-5-methyl-4-phenyl-4H-1,2,4-triazole?

The synthesis typically involves cyclization of precursors such as substituted hydrazines with nitriles or carbonyl compounds. For example, a method analogous to triazole derivatives involves reacting 4-chlorophenylhydrazine with acetic anhydride and phosphorus oxychloride (POCl₃) under controlled temperatures (60–80°C) in solvents like ethanol or acetonitrile . Key steps include intermediate purification via recrystallization and monitoring reaction progress using thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the triazole ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-Cl and C-N stretches. For crystallographic confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) resolves atomic positions and lattice parameters.

Q. What are the key physicochemical properties influencing its reactivity?

Properties include:

- Molecular weight : ~228.07 g/mol (similar triazole derivatives ).

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or acetonitrile.

- Reactivity : The chlorine atom at position 3 facilitates nucleophilic substitution, while the methyl group at position 5 influences steric effects in reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole synthesis?

Optimization strategies include:

- Temperature control : Maintaining 70–80°C during cyclization to prevent side reactions .

- Catalyst screening : Testing bases like triethylamine or acidic conditions for regioselectivity .

- Solvent selection : Using aprotic solvents (e.g., DMF) to enhance reaction rates .

Q. What strategies address discrepancies in crystallographic data for triazole derivatives?

Contradictions in unit cell parameters or bond lengths can be resolved by:

Q. How to design structure-activity relationship (SAR) studies for its biological activity?

SAR approaches include:

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to receptors like cytochrome P450 or kinase enzymes. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bond donors/acceptors) .

Q. How to troubleshoot unexpected byproducts during synthesis?

Byproduct analysis involves:

- LC-MS/MS : Identifying side products via fragmentation patterns.

- Kinetic studies : Adjusting stoichiometry or reaction time to minimize intermediates .

- pH monitoring : Ensuring acidic/basic conditions favor the desired pathway .

Q. What methods validate its stability under different storage conditions?

Accelerated stability studies (ICH guidelines):

- Expose the compound to 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Monitor photostability under UV light (ICH Q1B) to assess decomposition pathways .

Q. How to resolve contradictions in reported biological activity data?

Strategies include:

- Dose-response reevaluation : Confirming activity thresholds across multiple assays (e.g., IC₅₀ in enzymatic vs. cellular models) .

- Metabolic stability testing : Assessing if pharmacokinetic differences (e.g., liver microsome clearance) explain variability .

- Collaborative replication : Partnering with independent labs to validate results under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.